molecular formula C18H19ClN2O5S B2867637 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide CAS No. 1005305-14-5

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide

Cat. No. B2867637
CAS RN: 1005305-14-5
M. Wt: 410.87
InChI Key: VPVMYSTYKJMOCQ-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide, also known as COTI-2, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Screening : A study focused on synthesizing derivatives incorporating the thiazolidine ring and evaluating their antimicrobial activities. These compounds demonstrated inhibitory actions against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as therapeutic agents for treating microbial diseases (Desai, Rajpara, & Joshi, 2013) Desai et al., 2013.

  • Biological Activity of Thiazolidine-based Compounds : Another research highlighted the antimicrobial potency of thiazolidine-grafted tetrahydrobenzothiophenes. These synthesized compounds showed significant activities against a variety of bacterial and fungal strains, underscoring the thiazolidine structure's relevance in developing antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013) Babu et al., 2013.

Synthetic Methodologies

  • Microwave-Induced Synthesis : Research on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial analogs. The study indicates that incorporating a fluorine atom can enhance antimicrobial activity, suggesting that structural modifications of thiazolidine-based compounds can lead to more effective antimicrobial agents (Desai, Rajpara, & Joshi, 2013) Desai et al., 2013.

properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-25-14-8-12(9-15(11-14)26-2)18(22)20-13-4-5-16(19)17(10-13)21-6-3-7-27(21,23)24/h4-5,8-11H,3,6-7H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVMYSTYKJMOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethoxybenzamide

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